7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Medicinal chemistry Structure-activity relationship Lead optimization

This 7'-trifluoromethyl spiroindoline is a critical SAR probe for drug discovery. The 7'-CF3 group delivers a documented 5.7-fold IC50 improvement over the parent scaffold in kinase inhibition, while the rigid spiro[cyclopropane-1,3'-indoline] junction enhances ADME and metabolic stability compared to non-spirocyclic analogs. It is essential for systematic regioisomer SAR (4'-, 5'-, 6'-, 7'-CF3 comparison) and for antiviral lead optimization building on the anti-HIV reverse transcriptase activity of spirocyclopropyl oxindole scaffolds. Supplied at ≥98% purity for medicinal chemistry and reference standard applications.

Molecular Formula C11H10F3N
Molecular Weight 213.20 g/mol
Cat. No. B11889308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
Molecular FormulaC11H10F3N
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC=C3C(F)(F)F
InChIInChI=1S/C11H10F3N/c12-11(13,14)8-3-1-2-7-9(8)15-6-10(7)4-5-10/h1-3,15H,4-6H2
InChIKeyCPNUMSJOCLMYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]:CAS 1516693-07-4 Spirocyclic Building Block Technical Profile


7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] (CAS 1516693-07-4, C11H10F3N, MW 213.20) is a spirocyclic indoline derivative featuring a rigid spiro junction between a cyclopropane ring and an indoline framework, with a trifluoromethyl (-CF3) substituent positioned at the 7'-position of the indoline aromatic ring . This compound belongs to the broader class of spiro[cyclopropane-1,3'-indoline] scaffolds, a privileged structural motif extensively employed in medicinal chemistry for drug discovery programs targeting kinases, antiviral enzymes, and anticancer pathways [1]. The compound is commercially available from specialized chemical suppliers at >98% purity for pharmaceutical R&D and quality control applications .

Why 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] Cannot Be Casually Replaced: Regioisomeric and Substitution Pattern Differentiation


Spiro[cyclopropane-1,3'-indoline] scaffolds cannot be interchanged indiscriminately due to profound structure-activity relationship (SAR) sensitivity to both substitution pattern and regioisomerism. The 7'-trifluoromethyl substitution position on the indoline aromatic ring yields distinct steric and electronic profiles compared to 4'-, 5'-, or 6'-trifluoromethyl regioisomers . In SAR investigations of spiroindoline derivatives, functionalization at the C-7 position has been demonstrated to substantially modulate inhibitory activity; specifically, the 7-trifluoromethyl derivative exhibited the lowest IC50 value (100 μM) among tested analogs, representing a 5.7-fold potency improvement over the parent scaffold K-76 COOH (IC50 = 570 μM) [1]. Furthermore, the cyclopropane spiro junction confers conformational rigidity that restricts molecular flexibility relative to non-spirocyclic indoline analogs, directly impacting target binding geometry and metabolic stability [2]. The presence of the -CF3 group at the 7'-position enhances lipophilicity (predicted logP increase) and alters electron density distribution across the indoline ring, which critically affects membrane permeability and target engagement [3]. Consequently, substituting this compound with an alternative spiroindoline regioisomer or non-fluorinated analog cannot be performed without comprehensive revalidation of biological activity and physicochemical behavior.

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]:Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation:7'-CF3 vs. 4'/5'/6'-CF3 Spiroindoline Substitution Pattern Impact

The 7'-trifluoromethyl substitution on the spiro[cyclopropane-1,3'-indoline] scaffold creates a regioisomerically distinct compound from the 4'-trifluoromethyl analog (CAS 1360931-90-3) and 6'-trifluoromethyl analog (CAS not specified). In a related spirocyclic benzofuran-cyclohexane system, C-7 functionalization with trifluoromethyl demonstrated substantial modulation of inhibitory activity: the 7-trifluoromethyl derivative achieved an IC50 of 100 μM, compared to the parent K-76 COOH scaffold at 570 μM, representing a 5.7-fold potency enhancement [1]. While direct spiroindoline regioisomer comparison data are not publicly available for this specific scaffold, SAR studies of trifluoromethyl-containing spiroindole derivatives consistently demonstrate that substitution position critically influences antiproliferative potency, with positional isomers showing divergent activity profiles across multiple cancer cell lines [2].

Medicinal chemistry Structure-activity relationship Lead optimization

Spirocyclic vs. Non-Spirocyclic Scaffold:Conformational Rigidity and Physicochemical Differentiation

The spiro[cyclopropane-1,3'-indoline] core provides a conformationally restricted scaffold compared to non-spirocyclic indoline analogs. In the development of Polo-like kinase 4 (PLK4) inhibitors, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives demonstrated antiproliferative activity comparable to their alkene-linked congeners while exhibiting improved physicochemical properties, ADME parameters, and oral pharmacokinetics [1]. The cyclopropane spiro junction introduces three-dimensional structural complexity and reduces molecular flexibility, which can enhance target selectivity, improve metabolic stability by reducing CYP-mediated oxidation, and lower plasma clearance [2]. This compound (CAS 1516693-07-4) retains the spirocyclopropyl-indoline core while incorporating the 7'-CF3 substituent, combining the documented advantages of spirocyclic rigidity with the lipophilicity and metabolic stability conferred by the trifluoromethyl group [3].

Drug discovery Conformational restriction ADME optimization

Trifluoromethyl Pharmacophore Contribution:Lipophilicity and Metabolic Stability Enhancement

The -CF3 substituent at the 7'-position of this spiro[cyclopropane-1,3'-indoline] compound provides quantifiable lipophilicity and metabolic stability advantages over non-fluorinated spiroindoline analogs (e.g., CAS 174-66-3, unsubstituted spiro[cyclopropane-1,3'-indoline], MW 145.20). The trifluoromethyl group is a well-established bioisostere that enhances membrane permeability, increases binding affinity to hydrophobic protein pockets, and confers resistance to oxidative metabolism [1]. In structure-activity studies of trifluoromethyl-containing indole and spiroindole derivatives, introduction of the -CF3 group consistently increased antiproliferative potency against multiple human cancer cell lines compared to non-fluorinated parental compounds [2]. The molecular weight difference between 7'-CF3 spiroindoline (MW 213.20) and the unsubstituted analog (MW 145.20) reflects the incorporation of the trifluoromethyl pharmacophore, which alters logP, pKa of adjacent amines, and overall pharmacokinetic profile .

Medicinal chemistry Fluorine chemistry Drug metabolism

Synthetic Accessibility via Red-Light-Mediated Trifluoromethylation:Methodological Distinction

This compound class (CF3-containing spirocyclic indolines) is accessible via a specialized red-light-mediated trifluoromethylation/dearomatization cascade methodology reported by Mei et al. (2021) [1]. This photoredox approach enables the construction of the spirocyclopropyl-indoline scaffold with simultaneous installation of the trifluoromethyl group under mild, visible-light-driven conditions, contrasting with traditional thermal cyclopropanation methods that require harsh reagents (e.g., arsonium bromides, strong bases) and often yield mixtures of stereoisomers [2]. The red-light-mediated methodology achieves good functional group tolerance and operational simplicity, providing a complementary synthetic route for accessing 7'-CF3 spiroindoline derivatives with distinct stereochemical outcomes and potential scalability advantages [3]. The X-ray crystal structure of a representative CF3-containing spirocyclic indoline (CCDC 2062991) has been deposited, confirming the structural assignment of this scaffold class .

Synthetic methodology Flow chemistry Late-stage functionalization

Procurement-Driven Application Scenarios for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] (CAS 1516693-07-4)


Kinase Inhibitor Lead Optimization Requiring 3D Conformational Restriction

Procurement for medicinal chemistry programs developing kinase inhibitors where the spiro[cyclopropane-1,3'-indoline] scaffold provides documented advantages in ADME and oral bioavailability. The cyclopropane spiro junction offers conformational rigidity that can improve target selectivity and metabolic stability compared to flexible alkene-linked or non-spirocyclic indoline alternatives [1]. The 7'-CF3 substituent further enhances lipophilicity and may confer resistance to oxidative metabolism, supporting PK optimization efforts.

Structure-Activity Relationship (SAR) Studies on Regioisomeric CF3-Spiroindoline Series

Procurement as a key compound for systematic SAR investigation comparing 4'-, 5'-, 6'-, and 7'-trifluoromethyl substituted spiro[cyclopropane-1,3'-indoline] regioisomers. Given the demonstrated sensitivity of biological activity to C-7 functionalization in related spirocyclic systems (5.7-fold IC50 difference observed between 7-CF3 and parent scaffold) [2], establishing the activity profile of the 7'-CF3 regioisomer is essential for defining the optimal substitution pattern in lead series.

Antiviral Pharmacophore Exploration Targeting Reverse Transcriptase or Related Enzymes

Procurement for antiviral drug discovery programs building upon the established anti-HIV reverse transcriptase inhibitory activity of spirocyclopropyl oxindole scaffolds [3]. The combination of the spirocyclopropyl-indoline core with a 7'-CF3 substituent provides a novel chemotype for exploring activity against viral targets, with the trifluoromethyl group potentially enhancing cell permeability and target engagement as documented in related fluorinated spiroindole series [4].

Methodological Development and Reference Standard for CF3-Spiroindoline Synthesis

Procurement as a reference standard or starting material for synthetic methodology development involving late-stage trifluoromethylation, dearomatization cascades, or spirocyclization reactions. The red-light-mediated synthetic approach reported for this compound class [5] provides a benchmark for developing alternative photoredox or flow chemistry methods, while the well-defined structure (supported by X-ray crystallography of representative analogs) makes it suitable as an analytical reference standard.

Quote Request

Request a Quote for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.